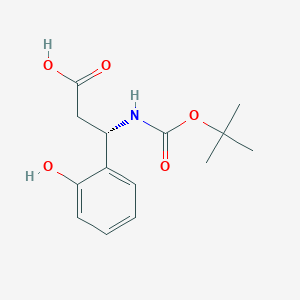

(S)-3-((tert-Butoxycarbonyl)amino)-3-(2-hydroxyphenyl)propanoic acid

Beschreibung

(S)-3-((tert-Butoxycarbonyl)amino)-3-(2-hydroxyphenyl)propanoic acid (CAS: 499995-78-7) is a chiral amino acid derivative featuring a Boc-protected amine group and a 2-hydroxyphenyl substituent. Its molecular formula is C₁₄H₁₉NO₅ (MW: 281.3 g/mol), with stereochemical integrity critical for applications in medicinal chemistry and drug design . The 2-hydroxyphenyl moiety confers unique hydrogen-bonding capabilities, influencing solubility and biological interactions. This compound serves as a versatile intermediate in synthesizing peptidomimetics, enzyme inhibitors, and PROTACs (Proteolysis-Targeting Chimeras), leveraging its aromatic and hydrophilic properties .

Eigenschaften

IUPAC Name |

(3S)-3-(2-hydroxyphenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO5/c1-14(2,3)20-13(19)15-10(8-12(17)18)9-6-4-5-7-11(9)16/h4-7,10,16H,8H2,1-3H3,(H,15,19)(H,17,18)/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWISQTDJMMIQCM-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC(=O)O)C1=CC=CC=C1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC(=O)O)C1=CC=CC=C1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20426708 | |

| Record name | (3S)-3-[(tert-Butoxycarbonyl)amino]-3-(2-hydroxyphenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20426708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

499995-78-7 | |

| Record name | (3S)-3-[(tert-Butoxycarbonyl)amino]-3-(2-hydroxyphenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20426708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Boc Protection of Amino Acids

The Boc protecting group is introduced typically by reacting the free amino acid or amino acid derivative with di-tert-butyl dicarbonate under mild basic conditions. This step protects the amino functionality, preventing side reactions during subsequent synthetic steps.

Introduction of the 2-Hydroxyphenyl Group

The 2-hydroxyphenyl substituent is either introduced by:

- Starting from L-tyrosine or its derivatives, which inherently contain the 2-hydroxyphenyl group at the β-position.

- Using hydroxyphenyl derivatives in coupling reactions with protected amino acid intermediates.

A representative method involves the reaction of N-(tert-butoxycarbonyl)-L-tyrosine with appropriate coupling agents to maintain the stereochemistry and functional groups intact.

Coupling Reactions and Peptide Bond Formation

Coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and additives like N-hydroxybenzotriazole (HOBt) are employed to facilitate amide bond formation without racemization. For example, in a reported synthesis, N-(tert-butoxycarbonyl)-L-tyrosine was reacted with glycine tert-butyl ester hydrochloride in tetrahydrofuran (THF) at 0 °C with EDCI and HOBt, followed by stirring overnight at room temperature.

Purification and Isolation

After the reaction, the mixture is typically worked up by solvent removal under reduced pressure, followed by extraction with organic solvents and washing with acidic and basic aqueous solutions to remove impurities. The organic layer is dried over sodium sulfate, and the crude product is purified by flash chromatography or recrystallization to yield the Boc-protected amino acid with high purity.

Industrial Production Considerations

Industrial-scale production of (S)-3-((tert-Butoxycarbonyl)amino)-3-(2-hydroxyphenyl)propanoic acid focuses on:

- Optimizing reaction parameters such as temperature, solvent choice, and reagent stoichiometry to maximize yield and purity.

- Utilizing automated reactors for precise control over reaction conditions.

- Implementing scalable purification techniques to ensure batch-to-batch consistency.

- Employing physical methods like vortexing, ultrasonication, or controlled heating (e.g., hot water bath at 37°C) to enhance solubility and reaction kinetics during formulation and stock solution preparation.

Preparation Data and Solubility Information

A detailed stock solution preparation table for similar Boc-protected hydroxyphenyl amino acids is available, which can guide the preparation of solutions for research or industrial use:

| Amount of Compound (mg) | Volume of Solvent for 1 mM (mL) | Volume of Solvent for 5 mM (mL) | Volume of Solvent for 10 mM (mL) |

|---|---|---|---|

| 1 | 3.55 | 0.71 | 0.36 |

| 5 | 17.77 | 3.55 | 1.78 |

| 10 | 35.55 | 7.11 | 3.55 |

Note: Solvents should be selected based on solubility data; physical methods such as ultrasound or heating can improve dissolution.

Research Findings and Analytical Data

- Stereochemistry : The (S)-configuration is preserved by using chiral starting materials like L-tyrosine and mild reaction conditions to avoid racemization.

- Yield : Typical yields for Boc-protected amino acid derivatives in coupling reactions range from 70% to 80% under optimized conditions.

- Spectroscopic Characterization : Proton NMR (1H NMR) spectra confirm the presence of aromatic protons, Boc tert-butyl groups, and amino acid backbone protons. High-resolution mass spectrometry (HRMS) validates molecular weight accuracy.

- Storage : Stock solutions should be stored at -80°C for up to 6 months or at -20°C for shorter periods to maintain stability.

Summary Table of Key Preparation Steps

| Step | Reagents/Conditions | Purpose | Notes |

|---|---|---|---|

| Boc Protection | Di-tert-butyl dicarbonate, base (e.g., NaHCO3) | Protect amino group | Mild conditions to prevent racemization |

| Coupling with Hydroxyphenyl | N-(Boc)-L-tyrosine, EDCI, HOBt, THF, 0 °C to RT | Form amide bond preserving stereochemistry | Overnight stirring, inert atmosphere recommended |

| Workup and Purification | Ether extraction, acid/base washes, drying | Remove impurities and isolate product | Flash chromatography or recrystallization |

| Stock Solution Preparation | Solvent selection, ultrasound, heating | Enhance solubility for research use | Store at -80°C for long-term stability |

Analyse Chemischer Reaktionen

Types of Reactions

(S)-3-((tert-Butoxycarbonyl)amino)-3-(2-hydroxyphenyl)propanoic acid undergoes several types of chemical reactions, including:

Oxidation: The hydroxyphenyl group can be oxidized to form quinones.

Reduction: The carbonyl group can be reduced to form alcohols.

Substitution: The Boc group can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Acidic or basic conditions can be employed to remove the Boc group, often using trifluoroacetic acid or hydrochloric acid.

Major Products

Oxidation: Quinones and related compounds.

Reduction: Alcohol derivatives.

Substitution: Deprotected amines or newly functionalized derivatives.

Wissenschaftliche Forschungsanwendungen

Drug Development

(S)-3-((tert-Butoxycarbonyl)amino)-3-(2-hydroxyphenyl)propanoic acid serves as a precursor for synthesizing various pharmaceuticals. Its structure allows for modifications that can lead to the development of new therapeutic agents targeting specific biological pathways.

Peptide Synthesis

The compound is frequently used in the synthesis of peptides due to its ability to protect amino groups during reactions. The tert-butoxycarbonyl (BOC) group is a common protecting group that facilitates selective reactions in the presence of other functional groups.

Enzyme Inhibition Studies

Research has demonstrated that derivatives of this compound can act as inhibitors for various enzymes, including protein kinases and methyltransferases. This property is crucial for understanding enzyme mechanisms and developing inhibitors for therapeutic use.

Antioxidant Activity

Studies have indicated that this compound exhibits antioxidant properties, which may provide protective effects against oxidative stress in biological systems. This application is particularly relevant in the context of neurodegenerative diseases where oxidative damage plays a significant role.

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Case Study 1 | Drug Development | The use of BOC-L-Tyrosine in synthesizing novel anti-cancer agents showed promising results in inhibiting tumor growth in vitro. |

| Case Study 2 | Enzyme Inhibition | A derivative of BOC-L-Tyrosine was identified as a potent inhibitor of histone methyltransferase, suggesting potential applications in epigenetic therapy. |

| Case Study 3 | Antioxidant Research | Investigations into the antioxidant capacity of BOC-L-Tyrosine revealed significant protective effects against hydrogen peroxide-induced cell damage in neuronal cell lines. |

Wirkmechanismus

The mechanism of action of (S)-3-((tert-Butoxycarbonyl)amino)-3-(2-hydroxyphenyl)propanoic acid involves its ability to act as a protecting group for amines, thereby preventing unwanted side reactions during chemical synthesis. The Boc group is stable under basic conditions but can be easily removed under acidic conditions, allowing for selective deprotection. The hydroxyphenyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding properties .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The structural and functional diversity of Boc-protected amino acid derivatives arises from variations in the aryl/heteroaryl substituents. Below is a comparative analysis:

Structural Variations and Physicochemical Properties

Stability and Reactivity

- The 2-hydroxyphenyl group in the target compound increases susceptibility to oxidation compared to electron-deficient analogs (e.g., 4-nitro or 3-CF₃ derivatives) .

- Boc-protection stabilizes the amine against degradation, but acidic hydrolysis (e.g., TFA/DCM) is required for deprotection, a common step in peptide synthesis .

Key Research Findings

- Solubility : The 2-hydroxyphenyl derivative exhibits higher aqueous solubility (logP ~1.2) than lipophilic analogs like the 3-CF₃-phenyl variant (logP ~2.8) .

- Bioactivity : Fluorophenyl and trifluoromethylphenyl analogs show superior enzyme inhibition (IC₅₀ < 1 µM in HDAC8 assays) compared to the target compound, likely due to enhanced hydrophobic interactions .

- Synthetic Challenges : Thiophen-2-yl and 4-iodophenyl analogs require stringent anhydrous conditions for metal-catalyzed couplings, whereas the target compound is synthesized under milder aqueous conditions .

Biologische Aktivität

(S)-3-((tert-Butoxycarbonyl)amino)-3-(2-hydroxyphenyl)propanoic acid, commonly referred to as BOC-L-Tyrosine, is an amino acid derivative notable for its biological activity. This compound has garnered attention in various fields, including medicinal chemistry and pharmacology, due to its potential therapeutic applications. This article delves into the biological activity of this compound, highlighting its mechanisms of action, relevant research findings, and implications for drug development.

- Molecular Formula : C14H19NO5

- Molecular Weight : 281.3 g/mol

- CAS Number : 499995-78-7

- Purity : ≥95%

The biological activity of this compound primarily stems from its interaction with various biological targets:

- Antimicrobial Activity : Research has demonstrated that derivatives of this compound exhibit varying degrees of antimicrobial activity against both Gram-positive and Gram-negative bacteria. For instance, modifications to the phenolic structure have resulted in compounds with significant efficacy against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis .

- Enzyme Inhibition : Studies indicate that certain derivatives can inhibit cytochrome P450 enzymes (CYPs), which play a crucial role in drug metabolism. Compounds derived from BOC-L-Tyrosine have shown inhibitory effects on multiple CYP isoforms, suggesting potential implications for pharmacokinetics and drug interactions .

- Cell Signaling Pathways : The compound has been implicated in modulating various signaling pathways, including those associated with inflammation and cancer progression. Its interaction with G protein-coupled receptors (GPCRs) and other signaling molecules can influence cellular responses to external stimuli .

Research Findings

A summary of key studies investigating the biological activity of this compound is presented in the following table:

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial properties of several derivatives of BOC-L-Tyrosine against a panel of resistant bacterial strains. The results indicated that specific modifications to the phenolic group significantly enhanced activity against resistant strains, making these derivatives promising candidates for further development as novel antibiotics.

- CYP Inhibition Profiles : Another investigation focused on the inhibition profiles of BOC-L-Tyrosine derivatives on CYP enzymes. The findings revealed that certain compounds selectively inhibited CYP3A4 while sparing other isoforms, which could lead to reduced side effects in clinical settings.

Q & A

Q. What are the common synthetic routes for (S)-3-((tert-Butoxycarbonyl)amino)-3-(2-hydroxyphenyl)propanoic acid?

- Methodological Answer : The synthesis typically involves three key steps: (1) protection of the amino group using Boc anhydride or Boc chloride in the presence of a base (e.g., triethylamine) under mild conditions (room temperature, inert atmosphere); (2) coupling reactions to introduce the hydroxyphenyl moiety, often via Suzuki-Miyaura cross-coupling or nucleophilic substitution; and (3) deprotection and purification using reversed-phase HPLC or silica gel chromatography with solvents like ethyl acetate/hexane gradients . Critical parameters include solvent choice (DMF, THF, or dichloromethane) and reaction time (12–24 hours for coupling steps).

Q. Why is the tert-butoxycarbonyl (Boc) group used in the synthesis of this compound?

- Methodological Answer : The Boc group serves as a temporary protective group for the amino functionality, preventing unwanted side reactions (e.g., nucleophilic attack or oxidation) during synthesis. It is stable under basic and nucleophilic conditions but can be selectively removed under acidic conditions (e.g., trifluoroacetic acid or HCl in dioxane) without affecting other functional groups like the hydroxyphenyl ring .

Q. What purification techniques are recommended for isolating this compound?

- Methodological Answer : Purification often involves silica gel column chromatography (using petroleum ether/ethyl acetate gradients) to remove unreacted starting materials and byproducts. For higher purity (>95%), preparative HPLC with a phenyl-based column and acetonitrile/water mobile phases is employed. Analytical validation via LCMS and H NMR ensures structural fidelity .

Advanced Questions

Q. How can reaction conditions be optimized to improve yield in large-scale synthesis?

- Methodological Answer : Optimization requires a Design of Experiments (DoE) approach, focusing on:

- Temperature : Lower temperatures (0–5°C) reduce side reactions during Boc protection.

- Solvent polarity : Polar aprotic solvents (DMF, THF) enhance solubility of intermediates.

- Catalyst loading : For coupling steps, 1.2–1.5 equivalents of DCC/DMAP ensure complete conversion .

Pilot-scale trials should prioritize reproducibility, with in-line FTIR or HPLC monitoring to track reaction progress .

Q. What analytical techniques are critical for confirming the stereochemistry and purity of this compound?

- Methodological Answer :

- Chiral HPLC : Resolves enantiomeric impurities using columns like Chiralpak IA-3 and isopropanol/hexane eluents.

- 2D NMR (COSY, NOESY) : Confirms spatial arrangement of the hydroxyphenyl and Boc-protected amino groups.

- High-resolution mass spectrometry (HRMS) : Validates molecular formula with <2 ppm error .

Q. How do structural modifications (e.g., substituents on the phenyl ring) influence biological activity?

- Methodological Answer : Substituents alter pharmacokinetic and target-binding properties :

- Electron-withdrawing groups (e.g., -CF) enhance metabolic stability but may reduce solubility.

- Hydroxyl groups improve hydrogen-bonding interactions with enzymes, as seen in HIV-1 entry inhibitors .

Comparative studies using fluorophenyl (logP = 2.1) vs. hydroxyphenyl (logP = 1.6) derivatives reveal trade-offs between membrane permeability and aqueous solubility .

Q. How to resolve contradictions in reported biological activity data for derivatives?

- Methodological Answer : Contradictions often arise from assay variability (e.g., cell line specificity, incubation time). Standardize protocols by:

- Using isogenic cell lines (e.g., HEK293 vs. HeLa) to control genetic background.

- Validating purity (>98%) via orthogonal methods (HPLC, DSC).

- Employing dose-response curves (IC, EC) with triplicate measurements .

Q. What strategies ensure stereochemical control during synthesis?

- Methodological Answer :

- Chiral auxiliaries : Use (S)-Boc-protected amino acids as starting materials to preserve configuration.

- Asymmetric catalysis : Palladium-catalyzed cross-couplings with chiral ligands (e.g., BINAP) enforce enantioselectivity.

- Dynamic kinetic resolution : Adjust pH and temperature to favor the desired enantiomer during deprotection .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.